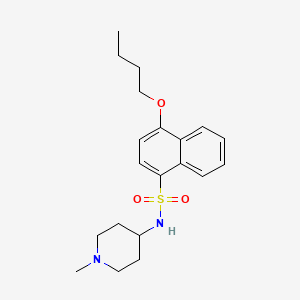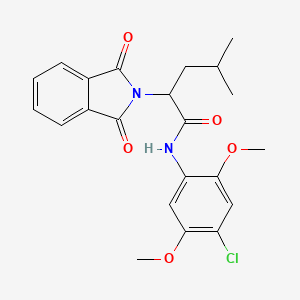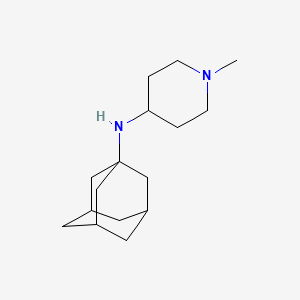![molecular formula C10H12BrClO2 B5141143 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene, also known as BCEE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BCEE is a halogenated aromatic compound that has been synthesized using different methods.
Wirkmechanismus
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, heart rate, and cognition. The inhibition of acetylcholinesterase by 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene can lead to an accumulation of acetylcholine, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which can lead to an accumulation of acetylcholine. This can result in various effects, including muscle twitching, tremors, convulsions, and respiratory failure. 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has also been found to have cytotoxic effects on certain cancer cell lines, indicating its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in lab experiments has several advantages, including its potency as an inhibitor of acetylcholinesterase and its potential use as a starting material for the synthesis of other compounds. However, the use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in scientific research, including its potential use as an anticancer agent and its use in the development of new drugs that target acetylcholinesterase. Further studies are needed to investigate the mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene and its potential use in various research applications.
Conclusion:
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been synthesized using different methods and has been found to have various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and as a starting material for the synthesis of potential anticancer agents. The use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in lab experiments has several advantages, but also has limitations that need to be considered. Further studies are needed to investigate the potential use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in various research applications.
Synthesemethoden
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been synthesized using different methods, including the reaction of 1,4-dichlorobenzene with 2-bromoethanol in the presence of a base, and the reaction of 1,4-dichlorobenzene with 2-(2-bromoethoxy)ethanol in the presence of a base. The latter method has been found to be more efficient and produces a higher yield of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been used in various research applications, including as a precursor for the synthesis of other compounds and as a tool for studying the mechanism of action of certain enzymes. 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has also been used as a starting material for the synthesis of potential anticancer agents.
Eigenschaften
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHNTBATNVHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromoethoxy)ethoxy]-4-chlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)

![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)
![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)

![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)

![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)